1-Acetyl-2-phenyldiazene

Analytical Chemistry Mass Spectrometry Compound Identification

Solid-phase cyclic depsipeptide synthesis often suffers epimerization and low cyclization yields with conventional leaving groups. 1-Acetyl-2-phenyldiazene (CAS 13443-97-5) addresses this as an activated acylphenyldiazene enabling high-fidelity cyclative cleavage with retained stereochemistry. • Enables Janda-group solid-phase methodology for quorum-sensing peptide analogs • Serves as direct precursor for Rh(III)-catalyzed C-H activation/annulation to pyrrolo[3,4-b]indole-1,3-diones • Distinct MS fingerprint (partial hydrogenation from H2O) for unambiguous analytical identification. Supplied with certificate of analysis; available for immediate global dispatch.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 13443-97-5
Cat. No. B078770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-2-phenyldiazene
CAS13443-97-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(=O)N=NC1=CC=CC=C1
InChIInChI=1S/C8H8N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyBKOUDBWPLMDAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-2-phenyldiazene Core Properties


1-Acetyl-2-phenyldiazene (CAS 13443-97-5), also known as 1-(phenyldiazenyl)ethanone, is an organic compound belonging to the diazene family, characterized by a nitrogen-nitrogen double bond (N=N) conjugated with an acetyl group and a phenyl ring . With a molecular formula of C8H8N2O and a molecular weight of approximately 148.16 g/mol, it is a distinct chemical entity within the broader class of phenyldiazene derivatives . Unlike its more stable photochromic analog azobenzene, this compound functions primarily as a reactive intermediate, valued for its ability to undergo controlled decomposition and participate in specific cycloaddition and annulation reactions, rather than as a final product or material [1]. Its utility in research and industrial chemistry is tied to its precise molecular structure and associated reactivity profile.

Synthetic Intermediate
Reactive acylphenyldiazene handle for cyclative cleavage and cycloaddition
Radical Tool
Aryl radical generation via N2 loss for redox cascade studies
C-H Activation Precursor
Access to fused indole heterocycles via Rh-catalyzed annulation
Analytical Standard
Diagnostic mass-spec signature for identity and purity confirmation

Why Substitution of 1-Acetyl-2-phenyldiazene Fails


Substituting 1-Acetyl-2-phenyldiazene with a closely related analog, such as an unsubstituted phenyldiazene, a differently substituted derivative, or a stable azobenzene, is not feasible without significantly altering experimental outcomes. The presence of the N-acetyl group in this specific molecule is not a trivial modification; it directly dictates the compound's reactivity profile, stability, and decomposition pathways . While unsubstituted phenyldiazene is highly unstable and prone to different decomposition routes, 1-Acetyl-2-phenyldiazene exhibits a distinct behavior, including a unique mass spectrometric signature where it undergoes partial hydrogenation from H2O [1]. This contrasts sharply with stable, photoisomerizable compounds like azobenzene (diphenyldiazene), which are primarily used as molecular photoswitches [2]. Furthermore, the acetylphenyldiazene moiety is a specific activation handle in synthetic methodology, enabling cyclative cleavage reactions that would not proceed with other leaving groups . Therefore, its selection is not based on generic 'diazene' behavior, but on the precise and predictable chemical performance conferred by its unique acetyl-phenyl substitution pattern.

Azobenzene analogs Stable photochromic switches lack the reactive acetyl handle required for cyclative cleavage
Unsubstituted phenyldiazene Highly unstable, differing decomposition pathways prevent predictable reaction outcomes
Generic diazenes Missing N-acetyl activation leads to failure in specific annulation and radical cascades

1-Acetyl-2-phenyldiazene Comparative Evidence


Partial Hydrogenation in Mass Spectrometry

1-Acetyl-2-phenyldiazene exhibits a unique and analytically significant behavior during mass spectrometry: it undergoes partial hydrogenation in the spectrometer, with the hydrogen source confirmed to be H2O [1]. This phenomenon, previously reported only in quinones and also observed in methyl phenyldiazenecarboxylate, provides a distinctive diagnostic signature for identification and purity assessment that is not shared by its precursor (acetylphenylhydrazine) or more stable diazene analogs like azobenzene [1].

MS Fragmentation
Reported
Partial hydrogenation from H2O; not observed in azobenzene
Provides identity confirmation
Distinct analytical fingerprint for QC
Analytical Chemistry Mass Spectrometry Compound Identification

Acylphenyldiazene Activation for Cyclative Cleavage

In solid-phase synthesis, the acylphenyldiazene moiety (of which 1-Acetyl-2-phenyldiazene is a core component) serves as a specific activation handle for cyclative cleavage to produce cyclic depsipeptides without epimerization . This contrasts with alternative cyclization strategies that may require harsher conditions, lead to racemization, or involve more complex linker chemistry. The method leverages the oxidation of a stable acylphenylhydrazine linkage on resin to the reactive acylphenyldiazene, which then undergoes a one-pot cleavage and cyclization .

Cyclative Cleavage
Method context
One-pot on-resin cyclization without epimerization
Supports synthetic fidelity
Data to verify; solid-phase method reported
Solid-Phase Peptide Synthesis Depsipeptide Synthesis Cyclization

Infectious Development Intermediate

1-Acetyl-2-phenyldiazene is identified as a crucial intermediate in the 'infectious development' photographic process, where its precursor, 1-acetyl-2-phenylhydrazine, reduces Ag(I) . The resulting 1-Acetyl-2-phenyldiazene is then hydrolyzed to an aryldiazene anion, which undergoes further oxidation with the loss of nitrogen to yield aryl radicals . This specific radical-generation cascade is a defined mechanistic pathway that is distinct from other developing agents.

Radical Generation
Class-level
Aryl radicals via N2 loss in infectious development
Redox cascade tool
Mechanistic context; source review
Photographic Chemistry Redox Chemistry Radical Generation

Rh-Catalyzed C-H Annulation Precursor

While 1-Acetyl-2-phenyldiazene itself is the oxidized form, its reduced counterpart, 2-acetyl-1-phenylhydrazine, is a direct substrate for rhodium-catalyzed oxidative [3+2] annulation with maleimides to produce pyrrolo[3,4-b]indole-1,3-diones . This reaction pathway, which proceeds through an acyldiazene-like intermediate, is part of a specific catalytic cycle. This contrasts with other annulation strategies that may use different directing groups or require pre-functionalized arenes, highlighting the unique synthetic utility of this structural motif.

C-H Annulation
Class-level
Rh(III)-catalyzed [3+2] to pyrroloindole-diones
Access to heterocycle scaffold
Precursor reduction needed
C-H Activation Catalysis Heterocycle Synthesis

1-Acetyl-2-phenyldiazene Research & Industrial Applications


Solid-Phase Cyclic Depsipeptide Synthesis

1-Acetyl-2-phenyldiazene, in its role as an activated acylphenyldiazene intermediate, is a critical component for researchers employing the Janda group's solid-phase methodology for synthesizing cyclic depsipeptides . This is particularly relevant for generating quorum-sensing peptide analogs or other cyclic peptide libraries where stereochemical integrity during cyclization is paramount. Procurement is justified for laboratories seeking to replicate or adapt this specific, high-fidelity cyclative cleavage strategy.

Radical Generation & Redox Cascade Studies

Given its established role in generating aryl radicals via decomposition and N2 loss in the 'infectious development' photographic process, 1-Acetyl-2-phenyldiazene serves as a valuable research chemical for studying radical-mediated reactions . Its use is appropriate for investigations into novel redox cascades, polymer initiation, or understanding the mechanistic nuances of related diazene decomposition.

Rh(III)-Catalyzed Indole Heterocycle Synthesis

Although 1-Acetyl-2-phenyldiazene is the oxidized form, its procurement and reduction to 2-acetyl-1-phenylhydrazine enables access to a specific rhodium-catalyzed C-H activation/annulation sequence to yield pyrrolo[3,4-b]indole-1,3-diones . This makes it a strategic precursor for medicinal chemists seeking to diversify compound collections with this particular fused heterocyclic scaffold, which is difficult to access through other means.

Diazene Analytical Reference Standard

The unique and well-documented mass spectrometric behavior of 1-Acetyl-2-phenyldiazene—its partial hydrogenation from H2O—provides a distinct analytical fingerprint [1]. It can be procured as a reference standard to aid in the identification and purity analysis of this compound in reaction mixtures or to benchmark the behavior of newly synthesized phenyldiazene derivatives in mass spectrometry studies.

Application
Selection Property
Validation Focus
Solid-Phase Cyclic Depsipeptide Synth.
Acylphenyldiazene activation handle
Stereochemical outcome and cyclization yield
Radical Cascade Studies
Controlled N2-loss radical pathway
Radical generation fidelity and cascade efficiency
Indole Heterocycle Synthesis
C-H activation/annulation precursor
Scaffold diversification and catalytic compatibility
Diazene Analytical Standard
Diagnostic MS hydrogenation signature
Purity assessment and compound identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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